molecular formula C10H8ClN B1584123 2-Chloro-3-methylquinoline CAS No. 57876-69-4

2-Chloro-3-methylquinoline

Cat. No. B1584123
CAS RN: 57876-69-4
M. Wt: 177.63 g/mol
InChI Key: UMYPPRQNLXTIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-methylquinoline is an organic compound used as a chemical synthesis intermediate . It appears as white to beige crystalline needles or crystals .


Synthesis Analysis

The synthesis of 2-Chloro-3-methylquinoline can be achieved through the use of Vilsmeier–Haack reagent on N-phenylpropionamide . This method has been utilized as a precursor in the synthesis of basic camptothecin core and quinoline fused with 1,8-naphthridine .


Molecular Structure Analysis

The molecular formula of 2-Chloro-3-methylquinoline is C10H8ClN . The structural and spectroscopic investigation of this compound has been carried out using UV–Vis, NMR, and vibrational spectral techniques combined with molecular docking analysis .


Chemical Reactions Analysis

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs involves the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Physical And Chemical Properties Analysis

2-Chloro-3-methylquinoline is a white to beige crystalline substance .

Scientific Research Applications

Summary of the Application

The study involved the structural and spectroscopic evaluation of 2-chloro-3-methylquinoline (2Cl3MQ) using various techniques such as UV–Vis, 1H and 13C NMR, FT-IR and FT-Raman .

Methods of Application

The experimental measurements were recorded as follows: UV-vis spectra were obtained in the range of 200–400 nm in water and ethanol solvents. 1H and 13C NMR spectra were recorded in CDCl3. Vibrational spectra were obtained in the region of 4000–400 cm−1 and 3500–10 cm−1 for FT-IR and FT-Raman spectra, respectively .

Results or Outcomes

The study provided structural and spectroscopic features obtained through theoretical evaluations include: electrostatic features, atomic charges and molecular electrostatic potential surface, the frontier molecular orbital characteristics, the density of states and their overlapping nature, the electronic transition properties, thermodynamical and nonlinear optical characteristics, and predicted UV–Vis, 1H and 13C NMR, FT-IR and FT-Raman spectra .

2. Chemistry of 2-chloroquinoline-3-carbaldehyde

Summary of the Application

The study highlighted the recently cited research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications .

Methods of Application

The study covered the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .

Results or Outcomes

The biological evaluation and the synthetic applications of the target compounds were illustrated .

3. Therapeutic Potential of Functionalized Quinoline Motifs

Summary of the Application

The study presents the recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .

Methods of Application

The study involved the synthesis of numerous derivatives of bioactive quinolines via expeditious synthetic approaches .

Results or Outcomes

The study reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

4. Chemistry of 2-chloroquinoline-3-carbaldehyde

Summary of the Application

The study highlights the recently cited research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications .

Methods of Application

The study involved the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .

Results or Outcomes

The biological evaluation and the synthetic applications of the target compounds were illustrated .

5. Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis

Summary of the Application

The study presents the synthesis of 2-chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde derivatives and their antibacterial, antioxidant, and molecular docking analysis .

Methods of Application

The study involved the application of Vilsmeier–Haack reaction for the synthesis of quinoline derivatives. Various nucleophiles were introduced into 2-chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde by substitution of chlorine using different reaction conditions .

Results or Outcomes

Most of the compounds displayed potent activity against two or more bacterial strains. Among them, compounds 6 and 15 showed maximum activity against Pseudomonas aeruginosa . On the other hand, compound 8 exhibited maximum activity against Escherichia coli . All of them displayed moderate antioxidant activity, with compound 7 exhibiting the strongest activity . The molecular docking study of the synthesized compounds was conducted to investigate their binding pattern with DNA gyrase .

6. Chemistry of 2-chloroquinoline-3-carbaldehyde

Summary of the Application

The study highlights the recently cited research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications .

Methods of Application

The study involved the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .

Results or Outcomes

The biological evaluation and the synthetic applications of the target compounds were illustrated .

Safety And Hazards

The safety information for 2-Chloro-3-methylquinoline indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 .

Future Directions

Recent research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications have been highlighted in the literature from 2013 to 2017 . The focus is on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

2-chloro-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYPPRQNLXTIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10320761
Record name 2-chloro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methylquinoline

CAS RN

57876-69-4
Record name 57876-69-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-methylquinoline
Reactant of Route 2
2-Chloro-3-methylquinoline
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-methylquinoline
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-methylquinoline
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-methylquinoline
Reactant of Route 6
2-Chloro-3-methylquinoline

Citations

For This Compound
59
Citations
E Kose, A Atac, F Bardak - Journal of Molecular Structure, 2018 - Elsevier
… This study comprises the structural and spectroscopic evaluation of a quinoline derivative, 2-chloro-3-methylquinoline (2Cl3MQ), via UV–Vis, 1 H and 13 C NMR, FT-IR and FT-Raman …
Number of citations: 24 www.sciencedirect.com
JR Calvin, GF Hillstrom, J Holland, PE Krieger… - Arkivoc, 2002 - arkat-usa.org
… The product obtained from this reaction agreed with the literature data reported, where the same product was made from PCl5 chlorination of 2-chloro-3-methylquinoline.…
Number of citations: 3 www.arkat-usa.org
RE Lyle, DE Portlock, MJ Kane… - The Journal of Organic …, 1972 - ACS Publications
Benzylic halogenation by N-bromosuccinimide is a standard method of synthesis of bromomethyl aromatic compounds. 1 2 3Thus, when a 2-substituted 3-bromo-methylquinoline (1) …
Number of citations: 34 pubs.acs.org
K Qiao, L Wan, X Sun, K Zhang, N Zhu… - European Journal of …, 2016 - Wiley Online Library
A novel method for the regioselective C2‐chlorination of heterocyclic N‐oxides has been developed. PPh 3 /Cl 3 CCN were used as chlorinating reagents and the desired N‐…
DR Boyd, ND Sharma, L Sbircea, D Murphy… - Chemical …, 2008 - pubs.rsc.org
Biphenyl dioxygenase-catalysed cis-dihydroxylation of 2-chloroquinoline, 2-chloro-3-methylquinoline and 2-chloro-6-phenylpyridine substrates yielded the corresponding enantiopure …
Number of citations: 29 pubs.rsc.org
M Cinar - 2010 - osti.gov
… This study presents a theoretical investigation on molecular structure and vibrational spectra of 2-Chloro-3-methylquinoline. The geometric structure, vibrational wavenumbers, infrared …
Number of citations: 2 www.osti.gov
FN Khan, S Mohana Roopan, S Kone… - … Section E: Structure …, 2010 - scripts.iucr.org
… In the title compound, C 18 H 11 ClN 2 O 2 , the isatin and 2-chloro-3-methylquinoline units are both almost planar, with rms deviations of 0.0075 and 0.0086 Å, respectively, and the …
Number of citations: 15 scripts.iucr.org
M Mahalingam, PS Mohan, K Gayathri… - Journal of Chemical …, 2013 - Springer
… The use of Vilsmeier–Haack reagent on N-phenylpropionamide yielded a new versatile method for the synthesis of 2-chloro-3-methylquinoline which is utilized as precursor in the …
Number of citations: 6 link.springer.com
F Korodi, Z Szabo - Heterocyclic Communications, 1995 - degruyter.com
… The structure of 3 was confirmed by desulfurisation with Raney nickel in ethanol leading to the known (3) 2-chloro-3-methylquinoline 4 . Cyclocondensation of 3 was performed by …
Number of citations: 10 www.degruyter.com
SH Öhlinger - scholar.archive.org
… or by side-chain chlorination of 2-chloro-3-methylquinoline. Calvin et al. have presented a procedure for preparation of 5 from 3-chloro-Nphenylpropanamide. …
Number of citations: 0 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.